Product packaging for Methacholine bromide(Cat. No.:CAS No. 333-31-3)

Methacholine bromide

Cat. No.: B041356
CAS No.: 333-31-3
M. Wt: 240.14 g/mol
InChI Key: MMVPLEUBMWUYIB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methacholine bromide is a cholinergic agonist that acts as a non-selective muscarinic receptor agonist. It is a synthetic analogue of acetylcholine, engineered to be resistant to hydrolysis by acetylcholinesterase, resulting in a prolonged and potent parasympathomimetic effect. This property makes it an invaluable pharmacological tool for researching the function and regulation of muscarinic acetylcholine receptors in various biological systems. Its primary research application is in the experimental induction of bronchoconstriction to study airway hyperresponsiveness, a key feature of asthma, in preclinical models. By directly stimulating muscarinic receptors (M1, M2, and M3) on airway smooth muscle, it helps researchers investigate signaling pathways, evaluate the efficacy of potential bronchodilators like anticholinergics or beta-2 adrenergic agonists, and explore the pathophysiology of obstructive lung diseases. Researchers also utilize this compound in cardiovascular studies to examine parasympathetic control of heart rate and cardiac function, as well as in neurological research to probe cholinergic neurotransmission. This compound is presented as a high-purity, well-characterized reagent to ensure reproducibility and reliability in your experimental findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18BrNO2 B041356 Methacholine bromide CAS No. 333-31-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxypropyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.BrH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVPLEUBMWUYIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883364
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333-31-3
Record name Methacholine bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacholine bromide [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methacholine bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHACHOLINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73AI9718D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Pharmacological Mechanisms and Receptor Interactions of Methacholine Bromide

Direct Agonistic Action on Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

Methacholine (B1211447) bromide exerts its effects by directly binding to and activating muscarinic acetylcholine receptors. medchemexpress.com These G protein-coupled receptors are widely distributed throughout the body, including in the smooth muscle of the airways. patsnap.com While it is considered a non-specific mAChR agonist, capable of acting on all subtypes, its clinically relevant effects in the context of airway hyperresponsiveness are primarily mediated through specific receptor subtypes. drugbank.com

Specificity for M3 Muscarinic Receptors

The primary mechanism through which methacholine induces bronchoconstriction is by its agonistic action on M3 muscarinic receptors located on airway smooth muscle cells. dovepress.comphysiology.org Activation of these Gq-coupled receptors initiates a cascade of intracellular signaling events that lead to smooth muscle contraction and a subsequent narrowing of the airways. dovepress.comlsu.edu The binding of methacholine to M3 receptors is a key determinant of the bronchoconstrictive response observed during methacholine challenge tests. dovepress.com Studies have shown that antagonists with selectivity for M3 receptors can effectively block the bronchoconstrictive effects of methacholine. nih.gov

M2 Receptor Involvement and Modulation of Acetylcholine Release

In addition to its prominent effect on M3 receptors, methacholine also interacts with M2 muscarinic receptors. drugbank.com M2 receptors are found on postganglionic parasympathetic nerve endings in the airways and function as autoreceptors. ersnet.orgnih.gov When activated, these Gi-coupled receptors inhibit the further release of acetylcholine, creating a negative feedback loop that limits bronchoconstriction. ersnet.orgatsjournals.org

However, in certain inflammatory conditions such as asthma, the function of these inhibitory M2 receptors can be impaired. ersnet.orgnih.gov This dysfunction can lead to an exaggerated release of acetylcholine from vagal nerve endings, thereby enhancing the bronchoconstrictor response to agonists like methacholine. atsjournals.orgnih.gov The interaction of methacholine with both M2 and M3 receptors highlights the complex regulation of airway tone. While M3 receptor activation directly causes contraction, M2 receptor stimulation normally provides a braking mechanism on acetylcholine release. physiology.orgphysiology.org

Intracellular Signaling Pathways Initiated by Methacholine Bromide

The binding of this compound to muscarinic receptors, particularly the M3 subtype, triggers a well-defined series of intracellular events. This signaling cascade is crucial for translating the receptor activation into a physiological response, namely smooth muscle contraction.

Calcium-Dependent Signaling Cascades

Upon activation by methacholine, the M3 receptor, which is coupled to the Gq class of heterotrimeric G proteins, stimulates the enzyme phospholipase C (PLC). patsnap.comphysiology.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comphysiology.org

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, which is a major intracellular calcium store. patsnap.com This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in the intracellular calcium concentration. patsnap.comdovepress.com This elevation in cytosolic calcium is a critical step for the activation of calmodulin and subsequently myosin light chain kinase, which phosphorylates myosin and initiates the cross-bridge cycling that results in smooth muscle contraction. lsu.edu The sustained increase in intracellular calcium is a key factor in the bronchoconstriction induced by methacholine. physiology.orglsu.edu

Comparative Pharmacology of this compound with Other Cholinergic Agonists

This compound is structurally similar to the endogenous neurotransmitter acetylcholine. patsnap.com However, a key difference lies in its metabolic stability. The presence of a β-methyl group in methacholine makes it more resistant to hydrolysis by acetylcholinesterase, the enzyme that rapidly breaks down acetylcholine. patsnap.comfda.gov This resistance allows for a more prolonged duration of action compared to acetylcholine. wikidoc.org Furthermore, methacholine is almost completely resistant to inactivation by non-specific cholinesterases (pseudocholinesterases). fda.govwikidoc.orghres.ca

When compared to other cholinergic agents, methacholine demonstrates a distinct profile. For instance, in some experimental models, bethanechol (B1168659) and methacholine were found to be inactive, while other agonists like carbachol (B1668302) and nicotine (B1678760) produced a response. biologists.com The specific responses to different cholinergic agonists can vary depending on the receptor subtype expression and the tissue being studied.

The table below provides a comparative overview of methacholine and other cholinergic agents.

AgonistReceptor Target(s)Relative Potency/Effect
Methacholine Muscarinic (M2, M3)Potent bronchoconstrictor, more stable than acetylcholine drugbank.comfda.gov
Acetylcholine Nicotinic & MuscarinicEndogenous neurotransmitter, rapidly hydrolyzed patsnap.comfda.gov
Carbachol Nicotinic & MuscarinicAgonist at both receptor types biologists.com
Bethanechol MuscarinicReported to be without effect in some nematode muscle cell studies biologists.com
Nicotine NicotinicAgonist at nicotinic receptors biologists.com

Metabolism and Inactivation Pathways of this compound

The primary route of inactivation for this compound is through hydrolysis by acetylcholinesterase. fda.gov However, this process occurs at a significantly slower rate than the hydrolysis of acetylcholine. fda.govwikidoc.orghres.ca This slower breakdown contributes to the sustained pharmacological effect of methacholine. As previously mentioned, methacholine is highly resistant to breakdown by non-specific cholinesterases, which further prolongs its activity in the body. fda.govwikidoc.orghres.cahres.ca There is limited specific data available on the metabolic and pharmacokinetic pathways of methacholine chloride beyond its enzymatic hydrolysis. fda.govhres.cahres.cafda.gov

Iii. Methacholine Bromide in the Study of Airway Hyperresponsiveness Ahr

Fundamental Principles of Methacholine-Induced Bronchoconstriction

Methacholine (B1211447) is a synthetic analogue of acetylcholine (B1216132), a neurotransmitter that plays a crucial role in the parasympathetic nervous system. ersnet.orghres.ca When inhaled, methacholine bromide acts as a potent agonist for muscarinic-3 (M3) receptors located on the smooth muscle cells of the airways. drugbank.commedchemexpress.com

The activation of these M3 receptors initiates a cascade of intracellular events leading to the contraction of airway smooth muscle and subsequent narrowing of the airways, a process known as bronchoconstriction. drugbank.commedchemexpress.com In individuals with AHR, this response is exaggerated, occurring at lower doses of methacholine and with greater intensity compared to individuals with normal airway responsiveness. ersnet.org This heightened sensitivity forms the pharmacological basis for the methacholine challenge test. hres.ca Methacholine is metabolized more slowly by acetylcholinesterase than acetylcholine, resulting in a more sustained effect. hres.ca

This compound as a Research Tool for Identifying and Characterizing AHR

The methacholine challenge test serves as a valuable research tool for identifying the presence of AHR and characterizing its features in various populations and disease states. thoracic.org Its high sensitivity makes it particularly useful for detecting AHR even in individuals with normal baseline lung function. medchemexpress.com

While strongly associated with asthma, AHR is not exclusive to it and can be present in other respiratory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and allergic rhinitis. atsjournals.orgclevelandclinicmeded.com The methacholine challenge test can help differentiate the characteristics of AHR in these different diseases.

ConditionPrevalence of AHR to MethacholineCharacteristics of AHR
Asthma High (often considered a hallmark of the disease) atsjournals.orgGenerally more sensitive and intense response compared to COPD. cgu.edu.tw AHR is often reversible with treatment. kjim.org
COPD Present in a significant proportion of patients, but not all. atsjournals.orgcgu.edu.tw One study found a prevalence of 54.5% in patients with COPD. cgu.edu.twThe response to methacholine is typically less sensitive and less intense than in asthma. cgu.edu.tw The severity of AHR in COPD often correlates with the degree of baseline airway obstruction. cgu.edu.tw
Asthma-COPD Overlap (ACO) The methacholine challenge test is a useful tool to identify patients with ACO. respiratory-therapy.comcopdnewstoday.comThese patients exhibit features of both asthma and COPD, and a positive methacholine challenge can help confirm the asthmatic component. copdnewstoday.comaafp.org

Research using methacholine challenges has shown that while both asthmatic and COPD patients can exhibit AHR, the nature of this hyperresponsiveness differs. atsjournals.orgcgu.edu.tw For example, patients with asthma tend to be equally responsive to direct stimuli like methacholine and indirect stimuli, whereas patients with COPD are often more responsive to direct stimuli. atsjournals.orgersnet.org This suggests different underlying mechanisms of AHR in these conditions. The methacholine challenge test, therefore, plays a crucial role in clinical research aimed at understanding, diagnosing, and managing these complex respiratory diseases. aafp.orgclevelandclinic.org

Relationship between Methacholine-Induced AHR and Inflammatory Markers

Airway hyperresponsiveness (AHR) to methacholine is intricately linked to underlying airway inflammation, a hallmark of asthma. nih.gov The degree of AHR often correlates with the presence and quantity of various inflammatory cells and mediators in the airways. researchgate.net

Eosinophils: A significant body of research highlights the relationship between eosinophilic inflammation and methacholine-induced AHR. Studies have demonstrated a correlation between the number of eosinophils in induced sputum and the degree of bronchial hyperresponsiveness to methacholine. researchgate.netuliege.benih.gov In one study of mild to moderate steroid-naive asthmatics, sputum eosinophil count was significantly and inversely associated with the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20), accounting for 16% of its variance. nih.gov This suggests that as the number of eosinophils in the sputum increases, the airways become more sensitive to methacholine. However, it is also noted that a methacholine challenge itself does not appear to significantly alter the eosinophil count in induced sputum when performed an hour prior. bmj.comersnet.org While a strong link exists, some research indicates that eosinophilic inflammation alone, in the absence of other factors like the cytokine IL-13, may not be sufficient to induce AHR. nih.gov

Neutrophils: The role of neutrophils in methacholine-induced AHR is also an area of investigation. Some studies have shown an association between increased neutrophils in the airways and greater reactivity to methacholine. nih.gov In a study on mild to moderate asthmatics, neutrophil counts were positively related to PC20, accounting for 4% of the total variance. nih.gov In patients with Chronic Obstructive Pulmonary Disease (COPD), while AHR to methacholine is associated with lower lung function, a direct cross-sectional link to sputum inflammation, including neutrophil counts, has not been consistently found. ersnet.org Interestingly, in some studies, a methacholine challenge was followed by an increase in the percentage of neutrophils in sputum. atsjournals.org Activated neutrophils can release various substances, including proteinases and reactive oxygen species, which can contribute to airway epithelial injury and hyperresponsiveness. heraldopenaccess.us

Cytokines and Other Markers: Pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-alpha) are associated with an increased reactivity to methacholine. nih.gov The Th2 cytokine Interleukin-13 (IL-13) has been shown to be a key player, with studies indicating it is both necessary and sufficient for the induction of AHR. nih.gov The presence of these cytokines can lead to a state of heightened airway sensitivity. Furthermore, there is a correlation between the level of exhaled nitric oxide (NO), another marker of airway inflammation, and the degree of sputum eosinophilia and methacholine reactivity. ersnet.org

Impact of Pharmacological Interventions on Methacholine-Induced Bronchoconstriction

Various pharmacological agents can modulate the bronchoconstrictor response to methacholine, primarily through direct antagonism of its effects, functional antagonism by promoting bronchodilation, or by reducing the underlying airway inflammation that contributes to hyperresponsiveness. dovepress.com

Muscarinic Antagonists (e.g., Ipratropium (B1672105) Bromide, Tiotropium (B1237716) Bromide)

Muscarinic antagonists, also known as anticholinergics, directly block the M3 muscarinic receptors on airway smooth muscle, thereby inhibiting the bronchoconstriction induced by methacholine. dovepress.com

Ipratropium Bromide: This short-acting muscarinic antagonist has been shown to provide significant protection against methacholine-induced bronchoconstriction. dovepress.com Following a standard inhaled dose, an average of 2.5 doubling concentration protection from methacholine-induced bronchoconstriction has been observed. dovepress.com In some cases, particularly at higher doses in children, it has demonstrated complete inhibition of the response to methacholine. dovepress.com

Tiotropium Bromide: As a long-acting muscarinic antagonist, tiotropium exhibits a prolonged bronchoprotective effect against methacholine challenge. dovepress.com This protective effect can last for an extended period, up to 7 days, which is longer than its duration of bronchodilation. researchgate.net

The marked and prolonged bronchoprotection offered by muscarinic antagonists underscores their direct role in competitively inhibiting the binding of methacholine to its target receptors. dovepress.com

Beta-Agonists

Beta-agonists are functional antagonists of methacholine-induced bronchoconstriction. They induce bronchodilation by stimulating beta-2 adrenergic receptors on airway smooth muscle, which counteracts the constrictive effect of methacholine. dovepress.com

Short-Acting Beta-Agonists (SABAs): Agents like salbutamol (B1663637) (albuterol) provide marked but relatively short-lived protection against methacholine challenge, with the duration of protection mirroring their bronchodilator efficacy. dovepress.comresearchgate.net Studies have shown that salbutamol can rapidly reverse methacholine-induced bronchoconstriction. nih.gov

Long-Acting Beta-Agonists (LABAs): Formoterol (B127741) and salmeterol (B1361061) also offer protection against methacholine-induced bronchoconstriction. dovepress.com However, a notable phenomenon with regular use of beta-agonists, particularly LABAs, is the development of tolerance, leading to a loss of their bronchoprotective effect. researchgate.netersnet.org For instance, regular treatment with formoterol has been shown to significantly reduce the bronchodilator response to salbutamol following a methacholine challenge. ersnet.orgresearchgate.net

Anti-inflammatory Agents (e.g., Corticosteroids, Leukotriene Receptor Antagonists)

These agents primarily work by reducing the underlying airway inflammation that contributes to AHR, thereby indirectly affecting the response to methacholine.

Corticosteroids: Inhaled corticosteroids (ICS) like beclomethasone (B1667900), budesonide, and fluticasone (B1203827) are mainstays in asthma management due to their potent anti-inflammatory effects. researchgate.netthoracic.org While single doses of ICS typically have no immediate effect on the methacholine challenge test, regular use leads to a modest protective effect. researchgate.net Studies have shown that repeated high doses of ICS can result in significant improvements in AHR to methacholine within 32 hours. nih.gov Treatment with beclomethasone for several weeks has been associated with reductions in mucosal metachromatic cells, which correlated with changes in AHR to methacholine. nih.gov

Leukotriene Receptor Antagonists (LTRAs): Agents like montelukast (B128269) and zafirlukast (B1683622) block the action of cysteinyl leukotrienes, which are inflammatory mediators involved in asthma. atsjournals.org Studies have shown that LTRAs can decrease airway sensitivity to methacholine. atsjournals.org In a 12-week study, while patients receiving montelukast required a higher dose of methacholine to provoke bronchoconstriction compared to placebo, the difference was not always statistically significant. aafp.org Another study found that adding montelukast to existing therapy for 4 weeks in well-controlled asthmatics resulted in lower airway reactivity to methacholine. tandfonline.comnih.gov

Other Modulating Agents (e.g., Bradykinin (B550075), Thiopental (B1682321), Neurokinin A, Heparin)

A variety of other agents have been investigated for their effects on methacholine-induced bronchoconstriction.

Bradykinin: This inflammatory peptide has complex effects on the airways. In animal studies, bradykinin has been shown to cause a dose-dependent inhibition of methacholine-induced bronchoconstriction. nih.gov However, in human asthmatic subjects, inhaled bradykinin is a potent bronchoconstrictor, approximately 10 times more potent than methacholine. atsjournals.orgnih.gov This bronchoconstriction can be inhibited by ipratropium bromide, suggesting a partial cholinergic mechanism. atsjournals.orgnih.gov

Thiopental: This barbiturate (B1230296) anesthetic has been observed to have differential effects. In one animal study, thiopental attenuated bronchoconstriction induced by methacholine. nih.gov This is in contrast to its effect on serotonin-induced bronchoconstriction, which it worsened. nih.gov Other research has indicated that thiopental did not influence airway responsiveness to methacholine-induced bronchoconstriction. psu.edu

Neurokinin A: The relationship between airway responsiveness to neurokinin A and methacholine has been explored in the context of asthma.

Heparin: This anticoagulant also possesses anti-inflammatory properties. Inhaled heparin has been shown to inhibit methacholine-induced bronchoconstriction in some studies with mild asthmatics. nih.gov One study reported an increase in the mean provocative dose of methacholine required to cause a 20% fall in FEV1 (PD20) after heparin treatment. nih.gov Another study also found that pretreatment with heparin increased the methacholine PC20 value. tandfonline.com However, other research has found no significant effect of inhaled heparin on the response to methacholine challenge in asthmatic patients. ox.ac.uk The proposed mechanisms for heparin's effect include a direct action on smooth muscle or inhibition of mediator release. nih.govox.ac.uk

Interactive Data Tables

Effect of Pharmacological Interventions on Methacholine Challenge

Relationship between Inflammatory Markers and Methacholine AHR

Iv. Advanced Methodologies and Models in Methacholine Bromide Research

In Vitro and Ex Vivo Models for Studying Airway Smooth Muscle Response

In vitro and ex vivo models are fundamental in dissecting the direct effects of methacholine (B1211447) on airway smooth muscle, independent of systemic influences. These models allow for controlled investigation of cellular and tissue-level responses.

In Vitro Models: These models often utilize cultured human bronchial smooth muscle cells. nih.gov One innovative approach is the "airway musculature on a chip," which engineers anisotropic human bronchial smooth muscle lamellae. nih.gov This system can mimic both healthy and asthmatic airway musculature, allowing researchers to study contractile responses to cholinomimetic agents like acetylcholine (B1216132) and, by extension, methacholine. nih.gov Studies using these models have demonstrated that while a cytokine like Interleukin-13 (IL-13) may not increase basal smooth muscle tone on its own, it can act synergistically with acetylcholine to produce a hyperresponsive contractile stress, a hallmark of asthma. nih.gov

These models are invaluable for exploring the direct pharmacological effects of methacholine on airway smooth muscle and for distinguishing between intrinsic muscle hyperreactivity and other contributing factors in airway hyperresponsiveness.

In Vivo Animal Models for Bronchoconstriction Studies

In vivo animal models are indispensable for studying the integrated physiological response to methacholine-induced bronchoconstriction within a living organism.

Mice are the most extensively used animal model in asthma and airway hyperresponsiveness research due to their genetic tractability and the availability of numerous inbred strains. nih.gov Different strains, such as BALB/c and C57BL/6, exhibit varying degrees of baseline airway responsiveness and susceptibility to developing allergic airway inflammation. scireq.comnih.govnih.gov

Researchers use these models to investigate how factors like allergic sensitization with ovalbumin or house dust mite extract affect the bronchoconstrictive response to methacholine. nih.govnih.govnih.gov Studies have shown that in sensitized mice, there is an increased sensitivity to inhaled methacholine, primarily affecting the airways rather than the lung parenchyma. nih.gov Interestingly, the degree of in vivo airway hyperresponsiveness to methacholine in mouse models of allergic inflammation does not always correlate with an increase in airway smooth muscle mass or contractility, suggesting other mechanisms are at play. nih.govnih.gov For example, BALB/c mice with experimental asthma show clear hyperresponsiveness to nebulized methacholine in vivo, but this is not accompanied by excessive airway narrowing ex vivo. nih.gov

While rodent models are valuable, large animal models like dogs and sheep offer anatomical and physiological similarities to humans that can be advantageous for certain research questions. nih.govarchbronconeumol.org

Dogs: Have been used to study the effects of methacholine on pulmonary resistance. Research in anesthetized dogs has shown that methacholine concentration-response curves are sigmoid-shaped. nih.gov These models have also been used to investigate how factors like lung volume and exposure to ozone can modulate the bronchoconstrictive response to methacholine. nih.gov

Sheep: The respiratory system of sheep shares more similarities with humans than that of rodents, making them a good model for studying asthma pathogenesis and the effects of inhaled substances. archbronconeumol.org Sheep models are used to investigate Th2-driven asthma and the impact of chronic airway inflammation on lung function and airway remodeling. nih.gov Their larger size facilitates procedures like frequent blood and bronchoalveolar lavage fluid sampling, which are more challenging in smaller animals. archbronconeumol.orgfrontiersin.org

The route of methacholine administration in animal models significantly influences the observed physiological response.

Intravenous (IV) Administration: This method is thought to deliver a uniform concentration of methacholine to the airway smooth muscle via the bronchial circulation. researchgate.net Studies in mice have shown that IV methacholine induces a response predominantly in the airways. nih.gov In rabbits, IV methacholine primarily causes constriction of the central airways with a lesser effect on peripheral airways. researchgate.net IV administration can be performed as a rapid bolus injection or a continuous infusion, with the continuous infusion protocol showing higher sensitivity to dose increments in some studies. nih.gov

Inhaled (Aerosol) Administration: This route more closely mimics environmental exposures and the clinical use of methacholine in bronchial challenge tests. nih.gov However, aerosol deposition can be non-uniform, leading to a more heterogeneous pattern of bronchoconstriction. researchgate.net In rabbits, inhaled methacholine affects both conducting and peripheral airways, leading to a significant increase in ventilation defects. researchgate.net In mice, inhaled methacholine results in a greater impact on the peripheral airways and a larger decrease in lung compliance compared to IV administration. nih.gov

The choice between IV and inhaled administration depends on the specific research question, with each method offering distinct advantages and limitations for measuring airway reactivity. nih.gov

Table: Comparison of Intravenous vs. Inhaled Methacholine Administration in Animal Models

Feature Intravenous (IV) Administration Inhaled Administration
Distribution More uniform delivery to airway smooth muscle via bronchial circulation. researchgate.net Heterogeneous delivery due to uneven aerosol deposition. researchgate.net
Primary Site of Action (Rabbits) Central airways. researchgate.net Central and peripheral airways. researchgate.net
Primary Site of Action (Mice) Predominantly airway response. nih.gov Greater impact on peripheral airways. nih.gov
Effect on Lung Compliance (Mice) Less significant fall in lung compliance. nih.gov Significantly larger fall in lung compliance. nih.gov

| Effect on Ventilation Defects (Rabbits) | Modest increase in ventilation defects. researchgate.net | Substantial increase in ventilation defects. researchgate.net |

Respiratory Mechanics and Lung Function Assessment during Methacholine Challenge

The methacholine challenge test is a cornerstone for assessing airway hyperresponsiveness. nih.gov It involves the administration of progressively increasing doses of methacholine, followed by the measurement of lung function to quantify the degree of bronchoconstriction. nih.govmdsearchlight.com

The primary endpoint is often the provocative dose or concentration of methacholine that causes a 20% fall in the Forced Expiratory Volume in one second (FEV1), known as the PD20 or PC20, respectively. nih.govmdpi.com A positive test, indicated by a significant drop in lung function at a low methacholine concentration, is a key indicator of asthma. saintlukeskc.orglung.org

Standard lung function tests used during a methacholine challenge include:

Spirometry: This is the most common method, measuring parameters like FEV1 and Forced Vital Capacity (FVC). saintlukeskc.orgthoracic.org It requires the subject to perform a maximal forced expiration. nih.gov

Body Plethysmography: This technique can measure airway resistance (Raw). ersnet.org

Impulse Oscillometry (IOS), also known as the forced oscillation technique (FOT), is an alternative method for assessing respiratory mechanics that is gaining prominence, particularly in populations who may struggle with the effort-dependent maneuvers of spirometry, such as young children. nih.gov IOS requires only passive cooperation from the subject. nih.gov

IOS works by superimposing small pressure oscillations onto the patient's normal breathing and measuring the resulting respiratory system impedance, which is then separated into resistance (Rrs) and reactance (Xrs). nih.gov Changes in these parameters can provide detailed information about the location of airway obstruction. ersnet.org

Respiratory Resistance (Rrs): An increase in Rrs at 5 Hz (Rrs5) is often used as an endpoint, with a 40% increase (PD40Rrs5) being a common threshold for a positive response. ersnet.orgnih.gov

Distinguishing Central vs. Peripheral Airways: IOS has the advantage of being able to differentiate between changes in the central and peripheral airways. ersnet.org Resistance at higher frequencies (e.g., 20 Hz) reflects the larger, central airways, while resistance at lower frequencies (e.g., 5 Hz or less) is more indicative of the smaller, peripheral airways. ersnet.org

Studies comparing IOS and spirometry during methacholine challenges have found that IOS can be a valuable and sometimes more sensitive tool for detecting airway hyperresponsiveness. nih.goversnet.orgnih.gov

Table: Key Findings from IOS in Methacholine Challenge Studies

Study Finding Significance
IOS detected 70-80% of young patients who responded in spirometry. nih.gov Demonstrates the feasibility and utility of IOS in pediatric populations. nih.gov
The sensitivity and negative predictive value of a short MCT protocol with IOS were higher than with spirometry. ersnet.orgnih.gov Suggests IOS may be more effective at identifying airway hyperresponsiveness. ersnet.orgnih.gov
IOS can distinguish between bronchoconstriction in central versus peripheral airways. ersnet.org Provides more detailed information on the site of airway narrowing. ersnet.org

Table of Compounds

Compound Name
Methacholine bromide
Acetylcholine
Albuterol
Histamine (B1213489)
Interleukin-13
Ketamine
Montelukast (B128269)
Ovalbumin
Ozone
Pancuronium bromide
Potassium chloride

Measurement of Airway Resistance, Reactance, and Ventilation Heterogeneity

In research involving this compound, advanced techniques beyond simple spirometry are employed to gain a more detailed understanding of airway responses. The Forced Oscillation Technique (FOT) and Multiple-Breath Nitrogen Washout (MBNW) are prominent methodologies for assessing the complex physiological changes induced by methacholine.

The Forced Oscillation Technique is a non-invasive method that provides detailed information on the mechanical properties of the respiratory system by applying oscillating pressure signals at the mouth during normal breathing. doi.org This technique is particularly valuable as it does not require forceful breathing maneuvers, which can themselves alter airway tone. thorasys.com FOT measures both respiratory system resistance (Rrs) and reactance (Xrs). thorasys.com Resistance reflects the opposition to airflow, with changes in resistance at 5 Hz (R5) often used as a key indicator. doi.orgovid.com Reactance, particularly at low frequencies (X5), reflects the elastic and inertial properties of the lungs and is considered a sensitive measure of peripheral airway function and obstruction. ovid.comphysiology.org

Studies have shown that changes in FOT parameters correlate well with traditional spirometric measurements like FEV1 during methacholine challenges. doi.orgthorasys.com For instance, an increase in R5 and a decrease in X5 are characteristic responses to methacholine-induced bronchoconstriction. thorasys.com Research has established cut-off values for FOT parameters to define a positive response to methacholine, aiming to provide an alternative to the standard FEV1-based tests. thorasys.comersnet.org

Ventilation heterogeneity, the uneven distribution of ventilation within the lungs, is another critical parameter assessed in methacholine research. The Multiple-Breath Nitrogen Washout (MBNW) technique is used to quantify this, providing indices for heterogeneity in both the conducting (Scond) and acinar (Sacin) airways. nih.govnih.gov Studies using MBNW after methacholine challenge have shown that increases in respiratory system reactance (Xrs) are predicted by increases in acinar ventilation heterogeneity and airway closure. nih.gov This suggests that reactance changes are indicative of heterogeneous events in the lung periphery. nih.gov In contrast, increases in resistance (Rrs) were not correlated with ventilation heterogeneity, suggesting they are more indicative of changes in central airway caliber. nih.gov

ParameterDescriptionTypical Change with MethacholineSignificance
Resistance at 5 Hz (R5) Total airway resistanceIncreaseReflects narrowing of the airways, both central and peripheral. ovid.com
Reactance at 5 Hz (X5) Elastic and inertial properties of the lungDecrease (becomes more negative)Sensitive indicator of peripheral airway obstruction and stiffness. ovid.comphysiology.org
Resonant Frequency (Fr) Frequency at which reactance is zeroIncreaseIndicates increased overall stiffness of the respiratory system. ersnet.org
Area of Reactance (AX) Area under the reactance curveIncreaseReflects peripheral airway resistance and the elastic properties of the lung. nih.gov
Scond Index of conducting airway ventilation heterogeneityIncreaseIndicates uneven ventilation in the larger, conducting airways. nih.gov
Sacin Index of acinar ventilation heterogeneityIncreaseIndicates uneven ventilation in the smaller, peripheral airspaces. nih.gov

Analysis of Lung Volumes and Air Trapping

This compound-induced bronchoconstriction leads to significant alterations in lung volumes and can cause air trapping, which is the abnormal retention of air in the lungs after exhalation. The analysis of these changes provides crucial insights into the mechanical consequences of airway hyperresponsiveness.

Studies have demonstrated that lung volume is a major determinant of the bronchoconstrictor response to methacholine. nih.govphysiology.org Research in normal subjects has shown that the dose-response relationship to methacholine is markedly altered by changing the end-expiratory lung volume. nih.govphysiology.org For example, bronchoconstriction is enhanced at lower lung volumes (e.g., functional residual capacity - 0.5 liters) and reduced at higher lung volumes (e.g., functional residual capacity + 0.5 liters). nih.govphysiology.org This relationship is thought to be due to changes in the forces of interdependence between the airways and the surrounding lung parenchyma that oppose airway smooth muscle contraction. nih.govphysiology.org

Following methacholine challenge, a common finding is an increase in residual volume (RV) and functional residual capacity (FRC), while inspiratory capacity (IC) and forced vital capacity (FVC) decrease. researchgate.netnih.gov These changes are indicative of hyperinflation and air trapping. nih.gov The increase in trapped gas can be quantified using techniques like the multiple-breath nitrogen washout or by analyzing changes in lung volumes measured via plethysmography. nih.gov

Advanced imaging, such as expiratory computed tomography (CT), has been used to assess the spatial distribution of air trapping during methacholine challenges. firstwordpharma.com This research has identified different patterns of air trapping, from heterogeneous, segmental distributions to more uniform patterns suggestive of widespread airway closure. firstwordpharma.com Findings suggest that a more uniform distribution of air trapping is associated with greater severity of airway hyper-responsiveness. firstwordpharma.com Basal airway closure has been shown to increase significantly with methacholine inhalation, contributing to these changes in lung volumes. nih.gov

Lung Volume ParameterDescriptionTypical Change with MethacholineImplication
Functional Residual Capacity (FRC) Volume of air in the lungs at the end of a normal exhalationIncreaseHyperinflation. nih.gov
Residual Volume (RV) Volume of air remaining in the lungs after a maximal exhalationIncreaseAir trapping. researchgate.net
Inspiratory Capacity (IC) Maximum volume of air that can be inhaled from FRCDecreaseReduced ability to take a deep breath, indicates hyperinflation. nih.gov
Forced Vital Capacity (FVC) Total volume of air exhaled during a forced breathDecreaseAirway closure and gas trapping. nih.gov
End-Expiratory Lung Volume (EELV) Volume of gas in the lungs at the end of a normal exhalationIncreaseDynamic hyperinflation. researchgate.net

Computational and Mathematical Modeling of Methacholine Response

Computational and mathematical models are increasingly vital tools in this compound research, allowing for the simulation of complex physiological processes and the prediction of test outcomes. These models integrate various biological factors to provide a quantitative understanding of airway responsiveness.

Modeling Agonist Diffusion Across the Airway Wall

A significant challenge in interpreting methacholine challenge tests is that the administered dose may not accurately reflect the concentration that reaches the airway smooth muscle (ASM). nih.govnih.gov To address this, computational models have been developed to simulate the diffusion of methacholine across the airway wall. nih.gov

These models conceptualize the pathway from aerosol deposition to the ASM as a series of compartments, typically an "airway wall" compartment and a "tissue" compartment where the ASM resides. nih.gov The model accounts for several key processes:

Agonist Deposition: The model represents the deposition of aerosolized methacholine into the airway wall compartment. nih.gov

Diffusion Kinetics: It simulates the movement of the agonist from the airway wall into the tissue compartment, governed by specific rate constants that reflect the diffusive barrier of the airway wall. nih.govnih.gov

Agonist Clearance: The model incorporates mechanisms of agonist removal, such as enzymatic breakdown and clearance by the bronchial and pulmonary circulations, which act as a "sink." nih.gov

By fitting this model to experimental data on the time course of airway resistance changes in response to methacholine, researchers can estimate the rate constants for diffusion. nih.gov Studies using this approach in mice have found that the diffusive barriers presented by the airway wall can significantly influence the time course of airway narrowing. nih.govnih.gov This raises the important possibility that pathological alterations in airway responsiveness could be related to changes in the diffusive properties of the airway wall itself, not just the sensitivity of the smooth muscle. nih.gov

Predictive Models for Methacholine Bronchial Provocation Test Results

Given that the methacholine bronchial provocation test (MBPT) can be time-consuming, there is significant interest in developing models to predict its outcome. mdpi.comnih.gov Recent research has focused on using artificial intelligence (AI) and machine learning (ML) to create predictive models based on more readily available clinical data, such as spirometry and bronchodilator response tests. mdpi.comnih.govcolab.ws

These studies have employed various ML algorithms, including:

Multilayer Perceptron (MLP)

Logistic Regression (LR)

Support Vector Machine (SVM)

Random Forest (RF)

Extreme Gradient Boosting (XGBoost) mdpi.comcolab.wsnih.gov

The goal of these models is typically to predict a binary outcome, such as whether a patient's provocative concentration causing a 20% fall in FEV1 (PC20) will be above or below a clinically relevant threshold (e.g., 16 mg/mL). mdpi.comnih.gov The models are trained on large datasets containing patients' baseline pulmonary function test results and their corresponding MBPT outcomes. nih.govatsjournals.org

The performance of these models is evaluated using metrics like the area under the receiver operating characteristic curve (AUC), accuracy, and F1-score. mdpi.comcolab.ws Studies have shown that AI models can achieve acceptable to good performance, with AUC values reported around 0.70 to 0.94. mdpi.comatsjournals.org Feature importance analysis from these models has identified key predictors of a positive methacholine challenge, including pre-bronchodilator FEV1, forced expiratory flow (FEF25-75%), and the degree of FEV1 reversibility after a bronchodilator. colab.wsnih.gov These predictive models hold the potential to streamline diagnostic workflows by identifying patients with a low probability of airway hyperresponsiveness, potentially reducing the need for MBPT in all cases. nih.goversnet.org

AI ModelArea Under the Curve (AUC)AccuracyF1-ScoreKey Predictive Features
Multilayer Perceptron (MLP) 0.701 mdpi.comcolab.ws0.758 mdpi.comcolab.ws0.853 mdpi.comcolab.wsPre-FEF25-75%, Pre-FVC, Post-FEV1/FVC colab.ws
Logistic Regression (LR) 0.688 mdpi.comcolab.ws---
Support Vector Machine (SVM) 0.688 mdpi.comcolab.ws---
Random Forest (RF) 0.669 mdpi.comcolab.ws--FEF25%-75% value at 16 mg/mL methacholine dose nih.gov
XGBoost 0.672 mdpi.comcolab.ws---
XGBoost (MPT-based) 0.94 atsjournals.org0.88 atsjournals.org-FEV1 value at 16mg/mL provocholine concentration atsjournals.org

V. Clinical Research Applications of Methacholine Bromide

Utilization in Clinical Trials for Asthma and Other Airway Disorders

In the realm of clinical trials for asthma and similar conditions, the methacholine (B1211447) challenge test is an indispensable instrument. nih.goversnet.org It is widely employed to characterize the study population, measure the effectiveness of therapeutic interventions, and understand the protective effects of novel drugs on the airways. researchgate.netclinicaltrials.gov

A fundamental use of methacholine-induced AHR is in the selection and grouping of participants for clinical trials. nih.govdovepress.com Researchers often establish specific AHR thresholds, measured as the provocative concentration of methacholine causing a 20% fall in forced expiratory volume in one second (PC20), to determine eligibility. clinicaltrials.govclevelandclinicmeded.com For instance, a study investigating a new asthma therapy might only include subjects with a baseline methacholine PC20 at or below a certain level, such as 8 mg/mL, to ensure that the participants have a degree of AHR that allows for the measurement of a therapeutic effect. clinicaltrials.gov

This pre-selection ensures that the study population is appropriate for the research question. ajmc.com Furthermore, subjects can be stratified into different groups based on their level of AHR. quanticate.com This stratification helps to reduce variability within treatment groups and ensures a balanced distribution of disease severity, which can enhance the statistical power and validity of the trial's findings. quanticate.com For example, participants might be grouped into strata of mild, moderate, or severe AHR to assess if a new drug has differential effects based on baseline airway sensitivity.

Table 1: Example of Subject Eligibility Criteria in a Clinical Trial

Inclusion CriteriaExclusion Criteria
Diagnosis of stable mild-to-moderate asthma clinicaltrials.govUse of long-acting anticholinergic or long-acting beta2 agonist within 30 days clinicaltrials.gov
Baseline methacholine PC20 ≤ 8mg/mL clinicaltrials.govCurrent smokers or significant smoking history clinicaltrials.gov
FEV1 ≥ 65% of predicted value clinicaltrials.govCardiovascular or other significant comorbidities clinicaltrials.gov
Age 18 years or older clinicaltrials.govPregnancy or nursing clinicaltrials.gov

This table provides a generalized example of inclusion and exclusion criteria that might be used in a clinical trial for an asthma treatment, incorporating methacholine challenge results.

The methacholine challenge is a key outcome measure for assessing the efficacy of new drugs for airway diseases. researchgate.netclinicaltrials.gov A shift in the dose-response curve to methacholine after treatment indicates a change in airway responsiveness. dovepress.com An effective therapy would be expected to increase the PC20, signifying that a higher concentration of methacholine is required to induce the same level of bronchoconstriction, thus indicating a reduction in AHR. dovepress.com

Clinical trials often use a crossover design where participants receive both the investigational drug and a placebo at different times, with methacholine challenges performed after each treatment period. clinicaltrials.gov This allows for a direct comparison of the drug's effect against a placebo within the same individual, minimizing inter-subject variability. The change in PC20 from baseline or placebo is a quantifiable measure of the drug's therapeutic benefit. nih.gov

Beyond general therapeutic efficacy, the methacholine challenge is specifically used to evaluate the bronchoprotective effects of a compound. nih.govdovepress.com Bronchoprotection refers to the ability of a drug to prevent or reduce the bronchoconstriction induced by a provocative agent like methacholine. semanticscholar.org This is a distinct measure from bronchodilation, which is the reversal of existing bronchoconstriction. nih.gov

In these studies, a baseline methacholine challenge is performed. Then, the investigational drug is administered, and after a specified time, a second methacholine challenge is conducted. clinicaltrials.gov The degree of protection is quantified by the "fold-shift" or "doubling dose" increase in the PC20. For example, a 2-fold increase in PC20 means that twice the concentration of methacholine is needed to cause a 20% fall in FEV1 after treatment. Specific anti-muscarinic agents and beta-2 agonists have demonstrated significant bronchoprotective effects in such studies. nih.govresearchgate.net

Table 2: Research Findings on Bronchoprotective Effects of Various Agents

AgentAverage Shift in Methacholine PC20 (Doubling Concentrations)Time Point of Measurement
Ipratropium (B1672105) Bromide (80 µg)5.860 minutes post-dose nih.gov
Salbutamol (B1663637) (200 µg)~3.510-30 minutes post-dose nih.gov
Formoterol (B127741)Varies with regular useTolerance can develop researchgate.net
Inhaled Corticosteroids (regular use)Modest protective effectDuration is variable researchgate.net

This table summarizes findings on the bronchoprotective effects of different medications as measured by the shift in methacholine PC20.

Bioequivalence Studies for Inhaled Medications

Methacholine bromide challenge testing serves as a critical tool in the pharmacodynamic assessment of inhaled medications, particularly in establishing the bioequivalence of generic and innovator drugs. researchgate.netmeritcro.com This method is recognized for its reproducibility and is considered a valuable measure in bioequivalence studies. researchgate.net The U.S. Food and Drug Administration (FDA) advisory committees have endorsed the use of methacholine challenge testing to evaluate the pharmacodynamic properties of inhaled β2-agonists. researchgate.net

The primary endpoint in these studies is typically the provocative concentration of methacholine causing a 20% fall in the forced expiratory volume in one second (FEV1), denoted as PC20. researchgate.netmeritcro.com A study aiming to develop a sensitive method for documenting the bioequivalence of albuterol delivered by a metered-dose inhaler (MDI) utilized methacholine bronchoprovocation. researchgate.net This research focused on the dose-response relationship of albuterol, with a particular emphasis on the effects of one and two actuations. researchgate.net The findings from such studies can be instrumental in determining the bioequivalence of multisource albuterol MDI products. researchgate.net

In one study, the bioequivalence of a hydrofluoroalkane (HFA) propellant formulation of salbutamol was compared to a chlorofluorocarbon (CFC) formulation by assessing their bronchoprotective effects against methacholine. atsjournals.orgatsjournals.org The study concluded that the two formulations were bioequivalent in their bronchoprotective action. atsjournals.orgatsjournals.org This type of bronchoprotection study is a valid method for demonstrating the in vivo bioequivalence of inhaled β2-agonists. atsjournals.org

A key consideration in these studies is the careful control of factors that could influence the dose of medication delivered to the airways and the interpretation of the methacholine PC20. atsjournals.org The complexity of methacholine bronchoprovocation challenges (MBPCs) necessitates high-quality spirometry and a deep understanding of the challenge process by the research team. meritcro.com

Table 1: Example of a Bioequivalence Study Design

Parameter Description
Study Drug Generic Albuterol Sulfate MDI meritcro.com
Comparator Innovator Albuterol Sulfate MDI
Primary Endpoint Provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) meritcro.com
Population Adult subjects with asthma meritcro.com
Methodology Methacholine Bronchoprovocation Challenges (MBPCs) meritcro.com

Standardization and Guidelines for Methacholine Challenge Testing in Research Settings

Standardization of methacholine challenge testing (MCT) is paramount in research settings to ensure the accuracy and comparability of results across different studies and sites. dovepress.comatsjournals.org The American Thoracic Society (ATS) and the European Respiratory Society (ERS) have published guidelines to provide a framework for conducting these tests. thoracic.orgresearchgate.net

A significant recent recommendation from the ERS is the shift from using the provocative concentration (PC20) to the provocative dose (PD20) as the primary outcome measure. researchgate.net PD20 represents the delivered dose of methacholine that causes a 20% fall in FEV1. researchgate.net This change allows for more comparable results between different aerosol delivery devices and protocols, as it accounts for variations in nebulizer output. researchgate.net

The guidelines also emphasize the importance of using standardized equipment and protocols. meritcro.comatsjournals.org This includes specifications for nebulizers, dosimeters, and spirometry equipment. meritcro.comatsjournals.org Consistent coaching during spirometry is also crucial due to the effort-dependent nature of the measurements. meritcro.com

Comparison of Different Dosimetric Methods and Protocols

Several dosing protocols for methacholine challenge testing have been developed, with the two most widely recommended by the ATS being the two-minute tidal breathing method and the five-breath dosimeter method. atsjournals.orgthoracic.org

Two-Minute Tidal Breathing Method: This method involves continuous nebulization while the patient breathes tidally for two minutes. thoracic.org

Five-Breath Dosimeter Method: This protocol uses a dosimeter to deliver a specific number of breaths of a fixed duration. thoracic.org

Studies comparing these methods have shown that they can yield different results. One study found that the two-minute tidal breathing method produced approximately twice the response of the five-breath dosimeter method, even though subjects are exposed to twice as much aerosol at any given concentration with the tidal breathing method. nih.gov This difference may be partly due to the deep inspiration and breath-hold maneuvers in the dosimeter method, which can inhibit the bronchoconstrictor response in some individuals with asthma. nih.govsch.ac.kr

Other research has explored variations within tidal breathing challenges, comparing a standard dosimetric challenge (increasing methacholine concentration) with an adjusted dosimetric challenge (adjusting nebulizer output time). nih.gov While the results of these two dosimetric methods were comparable, they differed significantly from a continuous output tidal breathing method, highlighting that results from different methodologies may not be directly interchangeable. nih.gov

The choice of nebulizer and its output characteristics are also critical variables. atsjournals.org Expressing the result as PD20 helps to standardize results across different nebulizers. atsjournals.org

Table 2: Comparison of Key Features of Two Common MCT Protocols

Feature Two-Minute Tidal Breathing Method Five-Breath Dosimeter Method
Nebulization Continuous for 2 minutes thoracic.orgIntermittent, controlled by a dosimeter thoracic.org
Breathing Pattern Tidal breathing thoracic.orgFive deep inhalations thoracic.org
Reported Response Generally a greater response (lower PC20) nih.govGenerally a lesser response (higher PC20) nih.gov

Considerations for Reproducibility and Interpretation of Results

The reproducibility of methacholine challenge test results is a critical factor in their utility for clinical research. dovepress.com The short-term repeatability of the PD20 is generally within ±1 to 1.5 doubling doses. dovepress.com Several factors can influence the reproducibility and interpretation of MCT results.

One important consideration is the potential bronchoprotective effect of deep inspirations. sch.ac.kr Methods that require deep inhalations, such as the five-breath dosimeter method, may result in a less pronounced bronchoconstrictor response compared to tidal breathing methods. sch.ac.kr

The inspiratory flow rate during the challenge can also affect the outcome and reproducibility, particularly in children. nih.gov Regulating the inspiratory flow can improve the repeatability of the test. nih.gov Therefore, it is recommended that laboratories and research studies measuring changes in airway hyperresponsiveness determine and report their own reproducibility indices to allow for meaningful interpretation of changes. nih.gov

The interpretation of a "positive" methacholine challenge can be challenging when baseline spirometry shows airway obstruction. thoracic.org The pre-test probability of asthma also influences the diagnostic value of the test. atsjournals.orgthoracic.org The optimal diagnostic value is achieved when the pre-test probability of asthma is between 30% and 70%. atsjournals.orgthoracic.org It's important to note that the methacholine challenge test is generally more useful for excluding a diagnosis of asthma due to its high negative predictive value. atsjournals.orgthoracic.org

Recent guidelines have moved away from recommending tests that require maximal inhalations to total lung capacity because the deep breath can reduce the sensitivity of the test. researchgate.net The shift to using PD20 is a significant step towards improving the comparability and interpretation of results from different methods. researchgate.netatsjournals.org

Vi. Future Directions and Emerging Research Areas

Exploration of Methacholine (B1211447) Bromide in Non-Respiratory Research Contexts

The application of methacholine is extending beyond its traditional use in respiratory medicine into other fields, primarily focusing on systems where cholinergic signaling is crucial.

Gastroenterology: The digestive system is richly innervated by the parasympathetic nervous system, with acetylcholine (B1216132) playing a key role in regulating motility. Early research has explored the effects of methacholine on the human colon to understand motor function. nih.gov Current translational research in gastrointestinal disorders investigates various aspects of gut function, including nutrient sensing, motility, and neuron-glial interactions, areas where a cholinergic probe like methacholine could offer valuable insights. kuleuven.bejuniperpublishers.com Studies have used methacholine challenge to investigate the relationship between gastroesophageal reflux and airway sensitivity, finding that while acid suppression with omeprazole (B731) did not alter bronchial responsiveness to methacholine, it did affect cough sensitivity. researchgate.net

Cardiovascular Research: The cardiovascular system is also under significant cholinergic influence. Studies have been conducted to determine the cardiovascular effects of methacholine-induced airway obstruction. nih.govjpp.krakow.pl In one study on healthy young adults, methacholine-induced bronchoconstriction did not acutely alter central blood pressure, aortic stiffness, or heart rate, challenging the notion that airway obstruction itself directly causes acute cardiovascular dysfunction in healthy individuals. nih.govjpp.krakow.pl However, in animal models, intravenous administration of methacholine has been shown to cause significant cardiac effects, including temporary asystole, which are not observed with inhaled administration. nih.gov This highlights the importance of the administration route when studying its cardiovascular effects.

Ophthalmology and Lacrimal Gland Function: Research has also touched upon the role of cholinergic agonists in lacrimal gland function. In primary cultures of rat lacrimal gland myoepithelial cells, which express muscarinic receptors, methacholine was used to investigate cholinergic responses. Interestingly, in these specific monocultures, methacholine did not produce a significant increase in intracellular calcium, suggesting that cholinergic activation might involve other signaling pathways or depend on interactions with other cell types within the gland. arvojournals.org

Advanced Imaging Techniques in Conjunction with Methacholine Challenge

The integration of advanced imaging modalities with the methacholine challenge test (MCT) is providing unprecedented, spatially-resolved views of airway responses, moving beyond the global measurements of spirometry.

Magnetic Resonance Imaging (MRI): Hyperpolarized gas (helium-3 and xenon-129) MRI has emerged as a powerful, non-invasive technique to visualize regional ventilation changes in the lungs. nih.govnih.govrsna.org When used with a methacholine challenge, it allows researchers to directly see and quantify ventilation defects, which are areas of the lung that are not receiving adequate airflow. nih.govnih.gov This has revealed significant heterogeneity in airway constriction, showing that even in asthmatic patients, some airways constrict while others may dilate. physiology.org This technique has been used to compare responses in asthmatic and healthy subjects, and to assess the effects of therapeutic interventions. rsna.orgdukehealth.org

Computed Tomography (CT): High-resolution CT (HRCT) has been employed to directly measure changes in airway diameter following a methacholine challenge. physiology.org Dynamic imaging methods combined with advanced image processing allow for the quantification of hundreds of airways simultaneously. This has confirmed the heterogeneous nature of airway responses and allows for detailed analysis of constriction patterns across different airway generations. physiology.org

Positron Emission Tomography (PET): PET scans, often combined with CT (PET/CT), offer the ability to image molecular and cellular processes. nih.goversnet.org In the context of a methacholine challenge, PET can be used to study regional lung inflammation and metabolic activity. nih.govresearchgate.net For example, studies have used PET after a methacholine challenge to observe how bronchoconstriction alters the deposition of inhaled aerosols, providing insights into drug delivery during an asthma attack. researchgate.net

Imaging ModalityInformation Gained with Methacholine ChallengeKey Research Findings
Hyperpolarized Gas MRI Regional lung ventilation, visualization of ventilation defects. nih.govnih.govDemonstrates heterogeneous airway response; used to compare constriction between asthmatic and healthy individuals. rsna.orgphysiology.org
Computed Tomography (CT) Direct measurement of airway diameter changes across lung regions. physiology.orgAllows quantification of constriction in hundreds of airways, revealing patterns of response. physiology.org
Positron Emission Tomography (PET) Regional inflammation, metabolic activity, and aerosol deposition patterns. nih.govresearchgate.netShows that bronchoconstriction alters the deposition of inhaled particles to more central airways. researchgate.net

Pharmacogenomics and Personalized Responsiveness to Methacholine Bromide

The significant variability in airway responsiveness to methacholine among individuals suggests a genetic component. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key area of emerging research to understand these differences and personalize asthma diagnosis and management. atsjournals.org

Responsiveness to methacholine is a quantitative trait that can be used in genetic analyses to identify genes associated with airway hyperresponsiveness (AHR). nih.govatsjournals.org Research has focused on identifying single nucleotide polymorphisms (SNPs) and specific gene loci that influence the degree of bronchoconstriction induced by methacholine.

Several candidate genes have been investigated:

ADRB2 (Beta-2 Adrenergic Receptor Gene): Polymorphisms in this gene, which is critical for bronchodilation, have been studied for their association with AHR. tandfonline.commdpi.com For instance, the Arg16Gly polymorphism has been linked to bronchial hyperresponsiveness in patients with allergic rhinitis. tandfonline.com

IL-4 Cytokine Gene Cluster: Genetic factors in the interleukin-4 (IL-4) cytokine gene cluster and the T-cell receptor alpha/delta gene complex may influence the expression of bronchial responsiveness to methacholine. nih.gov

TBX21: Polymorphisms in the TBX21 gene have been associated with improvements in methacholine responsiveness in children with asthma who use inhaled corticosteroids. atsjournals.org

Endothelin-1 (ET-1) Gene: Studies in knockout mice suggest that the gene encoding ET-1 may be involved in the etiology of AHR, as mice with lower ET-1 production showed enhanced airway responsiveness to methacholine. atsjournals.org

Identifying these genetic determinants could lead to a more personalized approach, where a patient's genetic profile might help predict their degree of AHR or their likely response to specific asthma therapies. researchgate.netnih.gov

Gene/LocusAssociated Finding with Methacholine ResponsivenessReference
ADRB2 The Arg16Gly polymorphism is associated with bronchial hyperresponsiveness in patients with allergic rhinitis. tandfonline.com tandfonline.commdpi.com
IL-4 Gene Cluster Genetic factors may influence the expression of bronchial responsiveness to methacholine. nih.gov nih.gov
TBX21 Polymorphisms are associated with significant improvement in methacholine responsiveness in children with asthma on inhaled steroids. atsjournals.org atsjournals.org
Endothelin-1 (ET-1) Mice with genetically lower levels of ET-1 show enhanced airway responsiveness to methacholine. atsjournals.org atsjournals.org

Development of Novel Cholinergic Modulators Based on this compound Insights

Insights from the structure-activity relationship (SAR) of methacholine and its interaction with muscarinic receptors are instrumental in guiding the development of new, more selective cholinergic modulators. cutm.ac.innih.govmdpi.com Methacholine itself is a modification of acetylcholine, with a methyl group added to the beta-carbon of the choline (B1196258) moiety. cutm.ac.inpioneerpublisher.com This small change is key to its pharmacological profile.

The key structural features of methacholine that inform the design of new compounds include:

The Quaternary Ammonium (B1175870) Group: This positively charged group is essential for binding to the anionic site of the muscarinic receptor. cutm.ac.in

The Ester Group: While important, this group is susceptible to hydrolysis. Creating more stable analogs, such as carbamates (like Carbachol), can increase the duration of action. cutm.ac.in

The Ethylene Bridge: The length of the carbon chain between the ammonium and ester groups is critical for agonist activity. cutm.ac.in

The β-Methyl Group: This group confers selectivity for muscarinic receptors over nicotinic receptors. cutm.ac.inpioneerpublisher.com The stereochemistry at this position is also crucial; the S(+) enantiomer is significantly more potent than the R(-) enantiomer. cutm.ac.inpioneerpublisher.com

By systematically modifying these structural components, medicinal chemists can design novel cholinergic agonists or antagonists with desired properties, such as enhanced receptor subtype selectivity (e.g., for M3 over M2 receptors), improved stability, or different pharmacokinetic profiles. blogspot.comacs.orgacs.org This research could lead to new therapeutic agents for a variety of conditions characterized by dysfunctional cholinergic signaling, from asthma to neurodegenerative disorders. researchgate.net

Structural Component of MethacholineRole and Insight for Drug Design
Quaternary Ammonium Group Essential for receptor binding; modifications can alter potency. cutm.ac.in
Ester Linkage Affects stability and duration of action; can be replaced (e.g., with a carbamate) to resist hydrolysis. cutm.ac.in
β-Methyl Group Confers selectivity for muscarinic over nicotinic receptors and creates a chiral center affecting potency. cutm.ac.inpioneerpublisher.com

Q & A

Q. What standardized protocols exist for methacholine bronchial challenge tests in human studies?

Methacholine bronchial challenge tests require strict protocols to ensure reproducibility. Key steps include:

  • Baseline spirometry : Exclude participants with FEV1 <1 L to avoid severe bronchoconstriction .
  • Dose escalation : Use doubling methacholine concentrations (0.03–16 mg/mL), administered via nebulizer with tidal breathing for 2 minutes per dose. FEV1 is measured at 30 and 90 seconds post-inhalation, and the highest value is recorded .
  • Stopping criteria : Terminate the test if FEV1 decreases by ≥20% from baseline or the maximum dose (16 mg/mL) is reached. The dose-response slope (SAP) is calculated via linear regression .

Q. How is methacholine bromide quantified and calibrated in diagnostic solutions?

Capillary electrophoresis (CE) is a validated method for quality control:

  • Buffer system : Use 0.01 M creatinine-HCl (pH 4.85) with indirect UV detection at 230 nm. Potassium serves as an internal standard .
  • Calibration range : Linear between 0.064–0.45 g/L this compound. Correlation coefficients ≥0.9995 ensure precision .
  • Sample preparation : Dilute samples to match the calibration range and account for matrix effects (e.g., KCl) .

Q. What methodologies are used to assess methacholine-induced airway responses in murine models?

In mice, intravenous delivery is common:

  • Cannulation : Insert a 25-gauge cannula into the jugular vein for controlled infusion .
  • Dosing : Administer methacholine at 21.7 µg/min/kg for 6 minutes before airway distensibility measurements. Use dual protocols (with/without methacholine) to isolate drug effects .
  • Equipment : Infusion pumps (e.g., Harvard Apparatus Pico Plus Elite) ensure precise dosing .

Advanced Research Questions

Q. How can discrepancies in FEV1 thresholds across studies be resolved?

FEV1 thresholds (e.g., 20% vs. 10% decline) vary based on study populations and objectives:

  • Population stratification : Define hyperresponsiveness subgroups (e.g., PC20 >32 mg/mL for mild vs. PC20 ≤8 mg/mL for severe) .
  • Statistical reconciliation : Use meta-regression to adjust for covariates like baseline FEV1, atopy status, or co-administered drugs (e.g., ipratropium bromide) .

Q. What strategies minimize variability in methacholine challenge test outcomes?

  • Nebulizer calibration : Standardize output (e.g., 0.14 mL/min) using compressed air at 5 L/min .
  • Blinded dosing : Randomize saline and methacholine inhalations to reduce participant bias .
  • Data harmonization : Apply ATS guidelines for spirometry and define "positive" responses using ≥20% FEV1 decline .

Q. How is methacholine stability monitored in long-term studies?

  • Degradation analysis : Use CE to detect hydrolysis products (e.g., acetic acid, β-methylcholine) under enforced conditions (e.g., elevated temperature) .
  • Storage protocols : Store solutions at 4°C in buffered matrices (e.g., KCl) to prolong stability .

Q. How do interspecies differences affect methacholine dosing in preclinical models?

  • Allometric scaling : Adjust doses based on metabolic rate (e.g., 21.7 µg/min/kg in mice vs. 0.03–16 mg/mL in humans) .
  • Route optimization : Intravenous delivery in mice avoids confounding factors from aerosol deposition variability .

Q. What experimental designs address conflicting data on methacholine’s association with airway inflammation?

  • Multimodal assessment : Combine methacholine challenges with biomarkers (e.g., FeNO, TBAR in exhaled breath condensate) to disentangle bronchoconstriction from inflammation .
  • Crossover studies : Test interventions (e.g., ipratropium bromide) in randomized, placebo-controlled designs to isolate pharmacodynamic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methacholine bromide
Reactant of Route 2
Reactant of Route 2
Methacholine bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.